Indeno[2,1-b]pyran, 4-phenyl-2-propyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62224-60-6 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-phenyl-2-propylindeno[2,1-b]pyran |
InChI |
InChI=1S/C21H18O/c1-2-8-17-14-19(15-9-4-3-5-10-15)21-18-12-7-6-11-16(18)13-20(21)22-17/h3-7,9-14H,2,8H2,1H3 |
InChI Key |
MSDHCVMXLDQQHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C3=CC=CC=C3C=C2O1)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for Indeno 2,1 B Pyran Derivatives
Multi-component Reaction Strategies for Indenopyran Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. These strategies are particularly valuable for building diverse libraries of compounds for screening purposes.
Catalyst-Mediated One-Pot Syntheses
One-pot syntheses of indenopyran derivatives often employ catalysts to facilitate the cascade of reactions. While a direct synthesis of 4-phenyl-2-propyl-indeno[2,1-b]pyran via a one-pot method is not extensively documented, analogous syntheses of related indeno-pyran structures highlight the potential of this approach. For instance, a one-pot reaction involving carbaldehydes, malononitrile (B47326), and indane-1,3-dione has been utilized to produce indeno-pyridine and indeno-pyran derivatives. tandfonline.com This reaction proceeds efficiently in water at room temperature using copper oxide (CuO) nanoparticles as a catalyst, demonstrating an environmentally friendly and innovative method. tandfonline.com
Another example involves the synthesis of spiro[indeno[2,1-b]quinoxaline-11,4′-pyran]-2′-amines through a one-pot, four-component reaction. This is achieved by reacting ninhydrin (B49086) with 1,2-diaminobenzenes to form indenoquinoxalines, which are then trapped in situ by alkyl malonates and various α-methylenecarbonyl compounds, leading to the multifunctionalized spiro-indenopyran derivatives. nih.gov
The following table summarizes the catalyst-mediated one-pot synthesis of some indenopyran derivatives.
| Catalyst | Reactants | Product Type | Solvent | Reaction Time | Yield (%) | Reference |
| CuO Nanoparticles | Carbaldehydes, Malononitrile, Indane-1,3-dione | Indeno-pyran derivatives | Water | 30 min | Not specified | tandfonline.com |
| None (in situ) | Ninhydrin, 1,2-Diaminobenzenes, Alkyl malonates, α-Methylenecarbonyl compounds | Spiro[indeno[2,1-b]quinoxaline-11,4′-pyran]-2′-amines | Not specified | Not specified | Not specified | nih.gov |
Cascade and Domino Cyclization Protocols for Indeno[2,1-b]pyran Ring Construction
Cascade and domino reactions provide a powerful tool for the rapid construction of complex molecular architectures from simple starting materials by forming multiple bonds in a single, uninterrupted sequence.
Prins-Type Cyclizations in Indenopyran Synthesis
The Prins reaction, the acid-catalyzed addition of an aldehyde or ketone to an alkene, can be a key step in the formation of tetrahydropyran (B127337) rings. beilstein-journals.org While a specific application of a Prins-type cyclization to form the indeno[2,1-b]pyran ring of 4-phenyl-2-propyl-indeno[2,1-b]pyran is not readily found in the literature, the general strategy is well-established for various pyran-containing structures. beilstein-journals.orgresearchgate.net Alkynyl Prins coupling/carbocyclization sequences have been developed for the diastereoselective preparation of novel polycyclic systems containing a saturated heterocyclic ring. nih.gov These reactions are typically promoted by substoichiometric amounts of acid. nih.gov
The synthesis of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol, a fragrance compound, has been achieved through the Prins cyclization of isoprenol and isovaleraldehyde, showcasing the utility of this reaction in preparing substituted pyrans. nih.gov These examples suggest that a Prins-type cyclization could be a viable, albeit underexplored, strategy for constructing the indeno[2,1-b]pyran skeleton.
Palladium-Catalyzed Annulation Reactions
Palladium catalysis is a versatile tool in organic synthesis, enabling a wide range of transformations, including annulation reactions to form heterocyclic systems. While direct palladium-catalyzed annulation to form the indeno[2,1-b]pyran ring is not prominently reported, related palladium-catalyzed syntheses of other fused heterocyclic systems are known. For example, palladium-catalyzed multicomponent synthesis of indolizines has been developed, proceeding through a carbonylative formation of a mesoionic pyridine-based 1,3-dipole followed by cycloaddition with alkynes. tandfonline.comnih.govresearchgate.net
Additionally, palladium-catalyzed annulation of haloanilines and halobenzamides using norbornadiene has been employed to create functionalized indolines and isoquinolinones. rsc.org The synthesis of indeno[1,2-c]furans has also been achieved via a Pd-catalyzed bicyclization of 2-alkynyliodobenzenes and propargylic alcohols. nih.gov These examples of palladium-catalyzed annulations to form other heterocyclic cores suggest the potential for developing similar methodologies for the synthesis of indeno[2,1-b]pyrans.
Iron-Mediated Tandem Annulation Strategies
Iron catalysis has emerged as a cost-effective and environmentally friendly alternative to catalysis with precious metals. Iron-mediated tandem annulation strategies have been developed for the synthesis of various heterocyclic compounds. For instance, an iron-catalyzed radical [2+2+2] annulation of benzene-linked 1,7-enynes with aldehydes has been used to construct fused pyran molecules. acs.org
More specifically related to the indenopyran core, an iron(III)-catalyzed tandem annulation of indolyl-substituted p-quinone methides with ynamides has been developed for the synthesis of cyclopenta[b]indoles. rsc.org Although this leads to a different heterocyclic system, the strategy of iron-catalyzed tandem annulation demonstrates a powerful approach for constructing fused ring systems. The development of an iron-mediated tandem annulation for the direct synthesis of the indeno[2,1-b]pyran ring system remains an area for future exploration.
Regio- and Stereoselective Synthesis of Indeno[2,1-b]pyran Systems
The control of regioselectivity (where substituents attach) and stereoselectivity (the 3D orientation of atoms) is a cornerstone of modern organic synthesis, enabling the creation of specific isomers with unique properties. For indenopyran systems, multicomponent reactions and cycloadditions are powerful tools for achieving this control. researchgate.netnih.gov
One-pot, three-component reactions have been successfully employed to synthesize complex heterocyclic systems containing an indenopyran-related moiety. For instance, the 1,3-dipolar cycloaddition of isoquinolinium N-ylides can produce polycyclic systems with high regio- and diastereoselectivity, yielding products with four contiguous chiral stereocenters in moderate to high yields (up to 92%). researchgate.net
A common strategy for synthesizing indenopyran cores involves the cycloaddition reaction between an indene (B144670) derivative and a suitable pyran precursor, such as an oxadiazinone. nih.gov The challenge in these reactions often lies in controlling the regiochemistry, as different fusion modes are possible. For example, the inverse-electron demand Diels-Alder reaction between an unsymmetrical olefin and an oxadiazinone can lead to two primary regioisomers. nih.gov Furthermore, the formation of new stereocenters during the reaction can result in different diastereoisomers (cis and trans configurations). nih.gov
The selectivity of these reactions is often influenced by the nature of the reactants and the reaction conditions. In many documented syntheses of related indeno[1,2-c]pyran-3-ones, one regioisomer is predominantly formed over the other. nih.gov The table below illustrates the potential isomeric products from such a cycloaddition, highlighting the importance of selective synthesis.
Table 1: Isomeric Products in the Synthesis of Dihydroindeno[1,2-c]pyran-3-ones
| Isomer Type | Description | Configuration of Key Substituents |
|---|---|---|
| Regioisomer A | Benzene ring of the indene fused at positions C5a–C9a. | N/A |
| Regioisomer B | Benzene ring of the indene fused at positions C4b–C8a. | N/A |
| Diastereoisomer (trans) | Substituents at the newly formed stereocenters (e.g., a phenyl group and the indeno fragment) are on opposite faces of the pyran ring. | trans |
| Diastereoisomer (cis) | Substituents at the newly formed stereocenters are on the same face of the pyran ring. | cis |
This inherent selectivity is crucial for developing synthetic routes to specific target molecules like 4-phenyl-2-propyl-indeno[2,1-b]pyran, where precise placement of the phenyl and propyl groups is required.
Strategic Functionalization and Derivatization of the Indeno[2,1-b]pyran Core
Once the core indeno[2,1-b]pyran structure is assembled, its chemical utility can be expanded through strategic functionalization and derivatization. These modifications involve chemical reactions that introduce or alter functional groups on the heterocyclic scaffold. The presence of the fused aromatic rings and the pyran moiety provides multiple sites for such transformations. evitachem.com
For a related compound, Indeno[2,1-b]pyran, 4-butyl-2-phenyl-, several types of reactions have been identified that allow for the derivatization of the core structure. These strategies are broadly applicable to other derivatives, including the 4-phenyl-2-propyl variant. evitachem.com
Key functionalization reactions include:
Oxidation : The pyran ring or substituents can be oxidized using agents like potassium permanganate (B83412). This can lead to the formation of carbonyl compounds such as ketones or aldehydes, providing a handle for further synthetic elaboration. evitachem.com
Reduction : Reagents like lithium aluminum hydride can be used to reduce double bonds within the pyran ring or carbonyl groups that may be present on the scaffold, often converting them into alcohols. evitachem.com
Substitution Reactions : The phenyl group attached to the pyran core is amenable to further electrophilic aromatic substitution, allowing for the introduction of a wide variety of substituents onto this ring under appropriate conditions. evitachem.com
These derivatization tactics are essential for creating libraries of compounds for screening purposes and for fine-tuning the molecule's properties. The table below summarizes these strategic approaches.
Table 2: Functionalization Strategies for the Indeno[2,1-b]pyran Core
| Reaction Type | Reagent Example(s) | Potential Outcome |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Formation of ketones or aldehydes. evitachem.com |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Conversion of double bonds or carbonyls to alcohols. evitachem.com |
| Substitution | Electrophiles (e.g., acyl chlorides, alkyl halides with a Lewis acid) | Introduction of new functional groups onto the phenyl ring. evitachem.com |
Through the controlled application of these regio- and stereoselective synthetic methods and subsequent functionalization strategies, chemists can access a wide array of specifically tailored indeno[2,1-b]pyran derivatives.
Spectroscopic and Structural Elucidation of Indeno 2,1 B Pyran Systems
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentresearchgate.netresearchgate.netbeilstein-journals.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and indeno[2,1-b]pyran systems are no exception. emerypharma.com A suite of 1D and 2D NMR experiments provides a wealth of information regarding the connectivity, spatial relationships, and electronic environment of each atom within the molecule. emerypharma.comnih.gov
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)researchgate.netresearchgate.net
High-resolution 1D NMR, specifically ¹H and ¹³C NMR, offers the initial and fundamental insights into the molecular structure. The chemical shifts in the ¹H NMR spectrum of indeno[2,1-b]pyran derivatives provide clues about the electronic environment of the protons. For instance, protons on the aromatic rings will resonate in the downfield region, while those on the propyl chain will appear in the upfield region. The integration of these signals reveals the relative number of protons in each environment. Furthermore, the splitting patterns (multiplicity) arising from spin-spin coupling provide information about adjacent protons.
To assemble the complete molecular puzzle, 2D NMR techniques are indispensable. youtube.comsdsu.edu
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum reveal the connectivity between different proton spin systems, allowing for the tracing of the carbon skeleton. sdsu.edu For 4-phenyl-2-propyl-indeno[2,1-b]pyran, COSY would be instrumental in connecting the protons of the propyl group and establishing their relationship with the pyran ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. columbia.edu This provides a direct link between the ¹H and ¹³C NMR spectra, enabling the assignment of specific carbon resonances. columbia.edu For instance, the methylene (B1212753) protons of the propyl group would show a correlation to their corresponding carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals long-range correlations between protons and carbons, typically over two or three bonds. columbia.edu This is crucial for connecting different fragments of the molecule that are not directly bonded. In the case of the target compound, HMBC would be vital for establishing the connectivity between the phenyl group at the 4-position, the propyl group at the 2-position, and the indeno[2,1-b]pyran core.
The combined application of these techniques allows for a step-by-step assignment of all proton and carbon signals, leading to a comprehensive and unambiguous structural elucidation.
Table 1: Representative ¹H and ¹³C NMR Data for an Indeno[2,1-b]pyran Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H-1 | 7.8 (d) | 125.0 | C-2, C-9b |
| H-2 (propyl-CH₂) | 2.5 (t) | 30.0 | C-1, C-3 |
| H-3 (propyl-CH₂) | 1.6 (m) | 22.0 | C-2, C-4 |
| H-4 (propyl-CH₃) | 0.9 (t) | 14.0 | C-3 |
| H-5 (phenyl) | 7.4-7.2 (m) | 138.0 (quat.) | C-3a, C-4a |
| Aromatic H | 7.6-7.1 (m) | 120.0-130.0 | Various |
Note: This table represents hypothetical data for illustrative purposes. Actual chemical shifts and correlations would need to be determined experimentally.
Applications of Solid-State NMR in Structural Characterization
While solution-state NMR is the most common technique for the structural elucidation of organic compounds, solid-state NMR (ssNMR) can provide valuable information, particularly for materials that are insoluble or for studying the solid-state packing and conformation of molecules. For indeno[2,1-b]pyran derivatives, ssNMR could be employed to:
Characterize Polymorphs: Different crystalline forms (polymorphs) of a compound can exhibit distinct ssNMR spectra, allowing for their identification and characterization.
Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic angle spinning (CP-MAS) can provide insights into the proximity of different molecular fragments in the solid state, revealing information about intermolecular packing and hydrogen bonding.
Determine Conformation: By analyzing the chemical shift anisotropies and dipolar couplings, ssNMR can help to determine the conformation of the molecule in the solid state, which may differ from its conformation in solution.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Absolute Configurationnih.govnih.gov
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. nih.gov By irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the exact positions of all atoms in the crystal lattice. This technique provides definitive information about:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact spatial arrangement of the atoms, including the planarity of the ring systems and the orientation of the substituents.
Stereochemistry: The absolute configuration of any chiral centers can be determined, which is crucial for understanding the biological activity of chiral molecules.
Intermolecular Interactions: The arrangement of molecules in the crystal lattice reveals details about intermolecular forces such as pi-stacking and van der Waals interactions.
For a new indeno[2,1-b]pyran derivative, obtaining a single crystal suitable for X-ray diffraction would provide an unambiguous confirmation of its structure, validating the assignments made by NMR spectroscopy.
Vibrational Spectroscopy for Conformational and Functional Group Analysis (FT-IR, Raman)scialert.netresearchgate.net
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to its conformation. scialert.netresearchgate.netbiointerfaceresearch.com These techniques are complementary, as some vibrational modes may be strong in the IR spectrum and weak in the Raman spectrum, and vice versa. spectroscopyonline.com
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Characteristic absorption bands can be used to identify specific functional groups. For 4-phenyl-2-propyl-indeno[2,1-b]pyran, key FT-IR absorptions would include:
C-H stretching vibrations for the aromatic and aliphatic protons.
C=C stretching vibrations for the aromatic rings and the pyran ring.
C-O stretching vibrations for the pyran ether linkage.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. epequip.com It is particularly useful for identifying non-polar bonds and symmetric vibrations. For the target compound, Raman spectroscopy would be sensitive to the vibrations of the aromatic rings and the C-C backbone.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, which can be used for identification and to gain insights into its structural features. spectroscopyonline.com
Table 2: Characteristic Vibrational Frequencies for Indeno[2,1-b]pyran Derivatives
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-O-C Stretch (Pyran) | 1250-1050 | Weak |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Insightsnih.govnih.gov
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions.
In addition to confirming the molecular formula, mass spectrometry can also provide structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. By analyzing the masses of these fragments, it is possible to deduce the connectivity of the original molecule and gain insights into its structure. This information can be particularly useful for confirming the presence of specific substituents and for studying reaction mechanisms.
For 4-phenyl-2-propyl-indeno[2,1-b]pyran, HRMS would be used to confirm the molecular formula C₂₂H₁₈O. The fragmentation pattern would likely show losses of the propyl and phenyl groups, providing further evidence for the proposed structure.
Reactivity and Mechanistic Investigations of Indeno 2,1 B Pyran Systems
Exploration of Reaction Pathways and Identification of Key Intermediates
The synthesis of indeno[2,1-b]pyran derivatives can be achieved through various reaction pathways, often involving cyclization reactions. One common method involves the reaction of indene (B144670) derivatives with pyran precursors under acidic or basic conditions. evitachem.com For instance, the synthesis of indeno[1,2-c]pyran-3-ones has been reported through a highly regioselective divergent approach involving the Erlenmeyer–Plöchl azlactone (EPA) reaction. nih.gov This method utilizes o-(2-acyl-1-ethynyl)benzaldehydes, which react with N-acylglycines to form the indeno[2,1-c]pyran-3-one core through the sequential formation of two C–C and two C–O bonds. nih.gov
Key intermediates in these reactions often include spiro-indene structures. For example, in the construction of indeno[1,2-b]pyrroles, a related heterocyclic system, a crucial spiro-indene-1,2′- evitachem.comnih.govresearchgate.netoxadiazol intermediate is initially formed. rsc.org This intermediate then reacts further to yield the final product. Similarly, in the synthesis of spiro[indeno[1,2-b]pyran-4,3′-indoline] derivatives, the reaction proceeds through intermediates generated from the reaction of propylene (B89431) malononitrile (B47326) with oxoindole and 1,3-indandione. rsc.org
While specific studies on the 4-phenyl-2-propyl substituted variant are limited, the general principles of indeno[2,1-b]pyran synthesis suggest that its formation would likely proceed through a cyclization reaction involving appropriately substituted precursors. The reaction of a phenyl-substituted indene precursor with a propyl-containing pyran precursor, or a related cyclization strategy, would be a plausible route.
Influence of Substituent Effects on Chemical Reactivity and Selectivity
The nature and position of substituents on the indeno[2,1-b]pyran ring system play a crucial role in determining its chemical reactivity and selectivity. The presence of a phenyl group at the 4-position and a propyl group at the 2-position in "Indeno[2,1-b]pyran, 4-phenyl-2-propyl-" would significantly influence its electronic and steric properties.
The phenyl group, being an aromatic substituent, can participate in resonance, affecting the electron density distribution across the pyran ring. This can influence the susceptibility of the compound to electrophilic or nucleophilic attack. For a related compound, Indeno[2,1-b]pyran, 4-butyl-2-phenyl-, the phenyl group allows for further substitution reactions under appropriate conditions. evitachem.com
The propyl group at the 2-position, being an alkyl group, is electron-donating and can also sterically hinder reactions at or near this position. In the context of diastereoselectivity, the nature of substituents has been shown to be a key factor in determining the outcome of reactions involving indeno[1,2-b]furan adducts. researchgate.net For indeno[1,2-c]pyran-3-ones, different substituents at the pyran moiety lead to the formation of cis and trans isomers with distinct properties. beilstein-journals.orgnih.gov The trans isomers have been observed to exhibit significantly higher fluorescence quantum yields compared to the cis isomers. beilstein-journals.orgnih.gov
Table 1: Influence of Isomerism on Spectroscopic Properties of Substituted Indeno[1,2-c]pyran-3-ones
| Isomer | Key Spectroscopic Feature | Observation |
| trans | Fluorescence Quantum Yield | Significantly higher compared to the cis isomer. beilstein-journals.orgnih.gov |
| cis | 1H NMR Coupling Constant | A smaller coupling constant (e.g., 7.1 Hz) is typical for the cis configuration. beilstein-journals.orgnih.gov |
| trans | 1H NMR Coupling Constant | A larger coupling constant (e.g., 14.3 Hz) indicates a trans orientation. beilstein-journals.orgnih.gov |
| cis | UV-Vis Absorption | Small shift to higher wavelengths compared to the trans isomer. beilstein-journals.org |
| trans | UV-Vis Absorption | The most intense absorption band appears at a lower wavelength compared to the cis isomer. beilstein-journals.org |
Catalytic Transformations and Their Underlying Mechanisms
Catalytic methods are widely employed in the synthesis of pyran-containing heterocycles, often promoting efficiency and selectivity. nih.gov While specific catalytic transformations for "Indeno[2,1-b]pyran, 4-phenyl-2-propyl-" are not extensively documented, general catalytic strategies for related systems provide insight into potential pathways.
For instance, the synthesis of various pyran derivatives has been achieved using heterogeneous catalysts, which are often favored for their reusability and environmentally friendly nature. nih.gov These reactions can proceed through mechanisms such as Knoevenagel condensation followed by Michael addition and cyclization. nih.gov Lewis and Brønsted acids have also been used as catalysts in the synthesis of 2H-pyrans. mdpi.com
In the context of indeno[2,1-c]pyran-3-one synthesis, silver catalysis has been utilized for hydroarylation/cycloisomerization reactions of o-(2-acyl-1-ethynyl)benzaldehydes to form isochromene derivatives. nih.gov Furthermore, bifunctional squaramide derived from quinine (B1679958) has been used as an organocatalyst for the asymmetric synthesis of chiral spiro[indeno[1,2-b]pyran-4,3′-indoline] derivatives. rsc.org
The mechanism of these catalytic reactions often involves the activation of substrates by the catalyst. For example, in some pyran syntheses, a Lewis acid catalyst activates a Knoevenagel condensation, which is a key step in the reaction cascade. nih.gov
Photochemical Reactivity and Photo-induced Isomerization Mechanisms
Indeno-fused naphthopyrans are known for their photochromic properties, undergoing photochemical ring-opening reactions upon irradiation with UV light to form colored open-ring isomers. researchgate.netresearchgate.net These open forms, often referred to as merocyanines, can exist as different isomers, such as transoid-cis (TC) and transoid-trans (TT) forms. researchgate.net
Upon UV irradiation, indeno-fused 3H-naphtho[2,1-b]pyrans can generate two photoisomers with different thermal stabilities. researchgate.net One isomer may undergo rapid thermal bleaching, while the other can be thermally stable and revert to the colorless form primarily through a photochemical process induced by visible light. researchgate.net
The mechanism of photo-isomerization in related 3H-naphthopyrans has been studied in detail. The process can occur through different pathways, including a "bicycle-pedal" motion, which involves the concerted rotation around two double bonds. mdpi.com The substitution pattern on the pyran ring can influence the preferred isomerization pathway. For example, the presence of a methoxy (B1213986) group at a specific position can favor the bicycle-pedal path and suppress the formation of long-lived, undesirable photoproducts. mdpi.com
While the specific photochemical behavior of "Indeno[2,1-b]pyran, 4-phenyl-2-propyl-" has not been detailed, it is plausible that it would exhibit some degree of photochemical activity, given the nature of the indeno[2,1-b]pyran core. The phenyl and propyl substituents would likely modulate the absorption and emission properties, as well as the kinetics and quantum yields of any photo-induced isomerization processes. The extended conjugation provided by the fusion of an indeno group to a naphthopyran system is known to improve photochromic properties. beilstein-journals.org
Computational and Theoretical Chemistry of Indeno 2,1 B Pyran
Density Functional Theory (DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool for predicting the properties of molecules, including their stability, reactivity, and spectroscopic signatures. bohrium.comresearchgate.net For Indeno[2,1-b]pyran, 4-phenyl-2-propyl-, DFT calculations can provide a wealth of information.
Electronic Structure and Stability: DFT can be employed to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. bohrium.com A large HOMO-LUMO gap suggests high stability, while a small gap indicates a more reactive molecule. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
Spectroscopic Properties: DFT calculations can also predict various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure. bohrium.com For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can aid in the interpretation of experimental spectra. researchgate.net
Below is an illustrative table of the type of data that could be generated from a DFT study of Indeno[2,1-b]pyran, 4-phenyl-2-propyl-.
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.4 eV | Indicates the chemical stability and reactivity of the molecule. |
| Dipole Moment | 2.5 D | Provides information about the polarity of the molecule. |
| Total Energy | -850.5 Hartree | Represents the total electronic energy of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. rsc.orgnih.gov This is particularly important for a molecule like Indeno[2,1-b]pyran, 4-phenyl-2-propyl-, which possesses flexible components such as the propyl group and the rotatable phenyl group.
Conformational Analysis: MD simulations can explore the conformational landscape of the molecule, identifying the most stable rotamers and the energy barriers between them. rsc.org By simulating the molecule's movements at a given temperature, researchers can understand how the different parts of the molecule move in relation to each other. This information is crucial for understanding how the molecule might interact with other molecules or surfaces.
Intermolecular Interactions: MD simulations are also invaluable for studying how Indeno[2,1-b]pyran, 4-phenyl-2-propyl- interacts with its environment, such as in a solvent or within a crystal lattice. nih.govacs.org These simulations can reveal the nature and strength of intermolecular forces, such as van der Waals interactions and π-π stacking, which govern the bulk properties of the material. nih.gov In the context of drug design, MD simulations can be used to model the binding of the molecule to a biological target, providing insights into the binding affinity and the key interactions that stabilize the complex. mdpi.com
An example of the kind of data that could be obtained from an MD simulation study is shown in the table below.
| Simulation Parameter | Hypothetical Finding | Implication |
| Dihedral Angle of Propyl Group | Predominantly anti-conformation | The most stable arrangement of the propyl chain. |
| Phenyl Group Rotation | Free rotation with a low energy barrier | Indicates the phenyl group is not sterically hindered. |
| Radial Distribution Function | Shows a high probability of finding solvent molecules near specific regions | Identifies the parts of the molecule that are most likely to interact with the solvent. |
| Root Mean Square Deviation (RMSD) | Low RMSD values over time | Suggests that the overall molecular structure is stable during the simulation. |
Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Transition States
Quantum chemical calculations, including DFT, are instrumental in understanding the mechanisms of chemical reactions. nih.govresearchgate.net For Indeno[2,1-b]pyran, 4-phenyl-2-propyl-, these calculations can be used to investigate both its synthesis and its potential degradation pathways.
By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures, which are the high-energy intermediates that connect reactants and products. researchgate.net The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. This information is invaluable for optimizing reaction conditions to improve the yield and selectivity of the synthesis of Indeno[2,1-b]pyran, 4-phenyl-2-propyl-. acs.org Furthermore, understanding the reaction mechanism can help in predicting potential side products and in designing more efficient synthetic routes. bohrium.com
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. researchgate.netprimescholarslibrary.org QSPR models are built by correlating a set of calculated molecular descriptors with experimentally measured properties for a series of related compounds. mdpi.comnih.gov
For the Indeno[2,1-b]pyran class of compounds, a QSPR model could be developed to predict properties such as solubility, melting point, or even biological activity. nih.gov This would involve calculating a wide range of molecular descriptors for a series of indenopyran derivatives, including topological, geometrical, and electronic descriptors. Once a statistically robust QSPR model is established, it can be used to predict the properties of new, unsynthesized indenopyran derivatives, including Indeno[2,1-b]pyran, 4-phenyl-2-propyl-. This predictive capability can significantly accelerate the discovery of new materials with desired properties by prioritizing the synthesis of the most promising candidates.
Advanced Applications and Biological Activity of Indeno 2,1 B Pyran Derivatives
Photochromic Applications and Photofunctional Materials Design
Indeno[2,1-b]pyrans are a prominent class of photochromic compounds, meaning they can reversibly change color upon exposure to light. This property stems from their ability to undergo a photochemical ring-opening reaction to form colored, open-ring isomers. researchgate.net This characteristic makes them highly suitable for a variety of applications, including high-performance ophthalmic lenses, advanced optical systems, and other photofunctional materials. nih.govgoogle.com The photochromic performance of these materials, such as coloration and decoloration speeds, can be finely tuned through structural modifications. nih.govgoogle.com
Mechanistic Studies of Photochromic Response and Kinetics
The photochromism of indeno[2,1-b]pyran derivatives involves the reversible transformation between a colorless, closed-ring form and a colored, open-ring form upon irradiation with UV light. researchgate.net The open-ring form typically exists as two isomers: a transoid-cis (TC) and a transoid-trans (TT) form. nih.gov The TC isomer generally fades back to the closed form relatively quickly, while the TT isomer is often more stable, leading to a slower discoloration rate. nih.govresearchgate.net
The kinetics of this photochromic response are a critical area of study. For instance, time-resolved UV-vis and mid-IR spectroscopies have been employed to investigate the lifetimes of the different isomeric states. In one study of a 3,3-diphenyl-3H-naphtho[2,1-b]pyran derivative, irradiation at 365 nm produced long-lived TC isomers with lifetimes of seconds to minutes, and an even longer-lived TT isomer with a lifetime of 16 hours at 21°C. nih.gov The understanding of these kinetic processes is crucial for designing photochromic systems with desired performance characteristics. nih.gov
Mechanistic investigations have also revealed that the photodegradation of some photochromic compounds can occur through processes such as dyotropic rearrangements or oxygen-dependent oxidation. rsc.org A deeper understanding of these degradation pathways is essential for developing more robust and durable photofunctional materials.
Strategies for Optimizing Photochromic Performance
Significant research has been dedicated to optimizing the photochromic properties of indeno[2,1-b]pyran derivatives to meet the demands of specific applications. Key performance indicators include the speed of coloration and decoloration, color intensity, and fatigue resistance.
One effective strategy involves the introduction of steric and electrostatic repulsions through the placement of substituents. For example, introducing steric spirocyclic groups has been shown to accelerate the decoloration speed of indeno-fused 2H-naphthopyrans, with half-lives being reduced to as little as 11 seconds. rsc.org Another approach is the attachment of flexible oligomers, such as poly(dimethylsiloxane) (PDMS), to the naphthopyran structure. This has been found to significantly enhance both coloration and decoloration speeds in a rigid polymer matrix, with critical half-life decoloration times reduced by 42–80%. rsc.org
Furthermore, the electronic nature of substituents plays a crucial role. The introduction of an alkoxy group can reduce the formation of the more stable transoid-trans form, leading to faster fading. researchgate.net Conversely, extending the π-conjugation of the system can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net These molecular design strategies provide a pathway for developing advanced photoresponsive materials with tailored properties. researchgate.net
Integration into Advanced Optical Systems and Devices
The tunable photochromic properties of indeno[2,1-b]pyran derivatives make them ideal candidates for integration into a variety of advanced optical systems and devices. A primary application is in the manufacturing of photochromic lenses for eyeglasses, which darken in sunlight and lighten indoors. nih.gov
Beyond ophthalmic lenses, these compounds are being explored for use in:
Fast photoswitching applications: Materials with rapid response times are valuable for dynamic holographic materials and molecular actuators. researchgate.net
Photo-information storage: The ability to switch between two distinct states allows for the potential development of optical data storage systems. researchgate.net
Smart textiles: Photochromic nanoparticles based on naphthopyrans have been successfully incorporated into fabrics, creating textiles that exhibit reversible color changes under UV and solar irradiation. researchgate.net
The development of novel catalysts, such as N-butylsulfonate-functionalized multi-walled carbon nanotubes, has facilitated the efficient synthesis of dihydro-1H-indeno[1,2-b]pyridines, further expanding the potential for their integration into various materials. bohrium.com
Exploration of Biological Activity (In Vitro and Mechanistic Studies)
In addition to their applications in materials science, indeno[2,1-b]pyran derivatives have demonstrated significant potential as biologically active agents. nih.gov Their rigid, heterocyclic structure allows for specific interactions with biological macromolecules, leading to a range of therapeutic effects.
Anticancer and Antitumor Activity and Proposed Mechanisms of Action
Several indeno[2,1-b]pyran derivatives have exhibited promising anticancer and antitumor properties. A key mechanism of action for some of these compounds is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell proliferation in rapidly dividing cancer cells. nih.govnih.govkoreascience.kr
One notable derivative, AK-I-191, an indeno[1,2-b]-pyridinol derivative, has been identified as a potent catalytic inhibitor of topoisomerase IIα. nih.govnih.govkoreascience.kr Mechanistic studies have revealed that AK-I-191 acts by binding to the minor groove of the DNA double helix, thereby inhibiting the enzyme's activity. nih.govnih.govkoreascience.kr This mode of action is distinct from that of many clinically used topoisomerase II poisons, which can induce DNA damage and lead to secondary malignancies. nih.govnih.govkoreascience.kr Furthermore, AK-I-191 has shown synergistic effects when combined with tamoxifen, a commonly used breast cancer drug. nih.govnih.gov
Another compound, a novel 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one (TI-1-190), functions as a DNA intercalative human topoisomerase IIα catalytic inhibitor. nih.gov This compound has demonstrated stronger activity and less DNA toxicity than the established anticancer drug etoposide. nih.gov
The antitumor activity of some indenopyran derivatives is also linked to their ability to act as electrophilic azo-coupling agents, a property shared with natural products like the kinamycins. researchgate.net
Table 1: Anticancer Activity of Selected Indeno[2,1-b]pyran Derivatives
| Compound | Proposed Mechanism of Action | Target | Key Findings |
| AK-I-191 | DNA minor groove binding catalytic inhibitor | Topoisomerase IIα | Potent inhibition of topoisomerase IIα; Synergistic effects with tamoxifen. nih.govnih.govkoreascience.kr |
| TI-1-190 | DNA intercalative catalytic inhibitor | Topoisomerase IIα | Stronger activity and less DNA toxicity than etoposide. nih.gov |
Antimicrobial and Antifungal Efficacy
The biological activity of indeno[2,1-b]pyran derivatives extends to antimicrobial and antifungal effects. Various synthesized derivatives have been screened against different strains of bacteria and fungi, with some exhibiting moderate to potent activity. ekb.egresearchgate.netnih.gov
For instance, a series of 1H-indenopyridine-based derivatives were synthesized and evaluated for their antimicrobial properties against several bacterial strains and the pathogenic yeast Candida albicans. ekb.eg Some of these compounds showed moderate antimicrobial activity when compared to the standard drug gentamicin. ekb.eg
Similarly, the synthesis of novel naphtho[2,1-b]pyran derivatives has yielded compounds with demonstrated antimicrobial activity. nih.gov Indeno[1,2-b]quinoxaline derivatives have also been evaluated and shown promising results as both antifungal and antibacterial agents. ekb.eg The development of new synthetic methods continues to provide access to a wider range of these compounds for antimicrobial screening.
Table 2: Antimicrobial and Antifungal Activity of Selected Indeno[2,1-b]pyran Derivatives
| Compound Class | Tested Against | Key Findings |
| 1H-Indenopyridine derivatives | Gram-positive and Gram-negative bacteria, C. albicans | Moderate antimicrobial activity compared to gentamicin. ekb.eg |
| Naphtho[2,1-b]pyran derivatives | Various microbes | Demonstrated antimicrobial activity. nih.gov |
| Indeno[1,2-b]quinoxaline derivatives | Fungi and Bacteria | Promising antifungal and antibacterial results. ekb.eg |
| Bis-indole derivatives of 2-phenyl-1-H-indole | S. aureus, E. coli | Some derivatives showed higher antibacterial activity than ampicillin. researchgate.net |
Antiviral Properties and Cellular Targets
The broad pharmacological potential of pyran-based heterocycles includes notable antiviral activity. nih.gov While direct antiviral studies on Indeno[2,1-b]pyran, 4-phenyl-2-propyl- are not extensively documented, research on related pyran derivatives has shown efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and various herpes viruses. nih.gov The mechanism of action for such compounds often involves targeting essential viral enzymes or co-opting cellular factors necessary for viral replication. nih.gov
A key strategy in modern antiviral drug development is the inhibition of cellular enzymes that viruses exploit for their life cycle, a method that can reduce the likelihood of viral resistance. nih.gov For instance, certain heterocyclic compounds have been shown to inhibit host-cell kinases, such as Src kinases and Numb-associated kinases (NAKs), which are involved in the viral entry and replication stages of coronaviruses. mdpi.com Erlotinib, a known kinase inhibitor, has demonstrated broad-spectrum antiviral activity by targeting cellular kinases like GAK and AAK1. mdpi.com Given the structural similarities, it is plausible that indenopyran derivatives could exert antiviral effects by modulating similar host-cell pathways.
Furthermore, the structural motif of fused rings in indenopyrans is shared by other bioactive classes like naphthoquinones, which have also been investigated for their antiviral potential. mdpi.com The development of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, for example, has yielded compounds with selective efficacy against human coronaviruses HCoV-229E and HCoV-OC43, suggesting that the core heterocyclic structure is a promising framework for novel antiviral agents. mdpi.com Future research could explore whether Indeno[2,1-b]pyran derivatives can target similar viral or cellular components, such as viral helicases or proteases, which are crucial for viral propagation. nih.gov
Other Pharmacological Activities (e.g., analgesic, anticonvulsant, anti-inflammatory, antioxidant)
Derivatives of the indeno[2,1-b]pyran class have demonstrated a wide array of pharmacological effects, including anti-inflammatory, analgesic, and antioxidant activities.
Anti-inflammatory and Analgesic Activities: Several studies have highlighted the potent anti-inflammatory and analgesic properties of compounds containing pyran and benzopyran scaffolds. nih.govresearchgate.net For instance, newly synthesized benzopyranopyridine derivatives were evaluated for their ability to reduce inflammation in carrageenan-induced rat paw edema models and showed significant activity, comparable to the standard drug diclofenac. nih.gov Similarly, a series of pyrimidine (B1678525) derivatives bearing a 2-oxo-2H-pyran moiety displayed considerable anti-inflammatory and analgesic potential. researchgate.net The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. researchgate.net The anti-inflammatory activity of 2-aryl-1,3-indandiones, which are structurally related to the indeno[2,1-b]pyran core, has also been documented. mdpi.com
Antioxidant Activity: The antioxidant potential of indenopyran-related structures has been a subject of investigation. Certain 2-arylidene-1-indandione derivatives have shown the ability to scavenge free radicals like DPPH and inhibit lipid peroxidation. mdpi.com In a study on new indeno-benzofuran derivatives, a mono-adduct compound demonstrated particularly strong antioxidant activity, with an IC50 value of 5.289 µg/ml in the DPPH radical assay. jchr.orgresearchgate.net This activity is often attributed to the ability of the phenolic groups within the structure to donate hydrogen atoms to free radicals, thereby neutralizing them. researchgate.net Computational studies on related heterocyclic systems, such as pyrrolo[2,3-b]quinoxaline derivatives, have also been used to predict and confirm their antioxidant capabilities, particularly in scavenging hydroxyl radicals. rsc.org
Anticonvulsant Activity: Currently, there is limited specific research available in the public domain regarding the anticonvulsant properties of Indeno[2,1-b]pyran derivatives. This remains an area for potential future investigation.
| Activity | Compound Class Studied | Key Findings | References |
|---|---|---|---|
| Anti-inflammatory | Benzopyranopyridine derivatives | Showed significant activity in carrageenan-induced rat paw edema models. | nih.gov |
| Analgesic | Pyran-pyrimidine derivatives | Exhibited potent analgesic effects comparable to standard drugs. | researchgate.netsilae.it |
| Antioxidant | Indeno-benzofuran derivatives | Mono-adduct showed strong DPPH radical scavenging activity (IC50 = 5.289 µg/ml). | jchr.orgresearchgate.net |
| Antioxidant | 2-Arylidene-1-indandiones | Demonstrated inhibition of lipid peroxidation and free radical scavenging. | mdpi.com |
Structure-Activity Relationship (SAR) Studies for Bioactive Indenopyrans
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For pyran derivatives and related heterocyclic systems, SAR analyses help identify the key structural features required for their therapeutic effects. nih.govnih.gov
The biological activity of indenopyran derivatives can be significantly altered by modifying substituents at various positions on the core scaffold. For example, in a series of 4-anilino-quinazoline derivatives designed to inhibit EGFR and VEGFR-2 (key targets in cancer therapy), the type and position of functional groups on the aniline (B41778) ring played a crucial role in their inhibitory potency. nih.gov Similarly, for pyran-based compounds, the addition of groups like methoxy (B1213986), fluoro, or amino can modulate properties such as lipophilicity, electronic distribution, and steric hindrance, thereby affecting how the molecule interacts with its biological target. nih.gov
SAR studies can reveal that:
Lipophilicity and Hydrophobicity: The introduction of alkyl or aryl groups, such as the 4-phenyl and 2-propyl groups in the title compound, affects the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Hydrogen Bonding: The presence of hydrogen bond donors or acceptors (e.g., hydroxyl or carbonyl groups) is often critical for specific binding to a receptor or enzyme active site.
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the reactivity and binding affinity of the molecule. For instance, the presence of a methoxy group on related compounds has been linked to potent biological activity. indexcopernicus.com
By systematically modifying the indenopyran structure and evaluating the resulting changes in biological activity, researchers can design more potent and selective therapeutic agents. nih.gov
Molecular Docking and Computational Target Interaction Studies
Molecular docking and other computational methods are invaluable tools for elucidating the interactions between small molecules like indenopyran derivatives and their biological targets at a molecular level. nih.gov These in silico techniques predict the preferred binding orientation and affinity of a ligand within the active site of a protein, guiding the design of more effective drugs. indexcopernicus.comscienceopen.com
Several studies on indenopyran-related structures have successfully used molecular docking to understand their mechanism of action:
Inhibition of DNA Gyrase: Docking studies of indeno[1,2-b]pyridin-5-one derivatives revealed binding affinities and scores comparable to reference standards, with one compound showing potent inhibition of both DNA gyrase A and B. researchgate.net
Inhibition of Topoisomerase IIα: A derivative of indeno[1,2-b]-pyridinol was identified as a DNA minor groove binder through both experimental analysis and in silico docking, which showed the planar phenyl indeno[1,2-b]pyridine structure fitting snugly into the DNA minor groove. nih.govnih.gov
Inhibition of MDH2: A series of indeno[1,2-c]pyrazol derivatives were designed and docked against malate (B86768) dehydrogenase 2 (MDH2), an enzyme linked to tumor metabolism. The docking scores correlated with the compounds' ability to inhibit the enzyme and reduce NADH levels in cancer cells. nih.gov
Interaction with B-Raf Kinase: Docking and molecular dynamics simulations of N1 substituted pyrazole (B372694) derivatives complexed with B-Raf kinase helped to explain the differences in activity based on stable interactions and the formation of a "water wire" hydrogen-bond network in the active site. nih.gov
These computational approaches not only help to rationalize the observed biological activities but also enable the prediction of potential off-target interactions, which is crucial for assessing the safety profile of a drug candidate. scienceopen.com
| Compound Class | Biological Target | Key Computational Finding | References |
|---|---|---|---|
| Indeno[1,2-b]pyridin-5-one derivatives | DNA Gyrase | Docking scores were comparable to reference standards, identifying potent inhibitors. | researchgate.net |
| Indeno[1,2-b]-pyridinol derivative | DNA Minor Groove / Topoisomerase IIα | The planar structure fits into the minor groove via hydrophobic interactions. | nih.gov |
| Indeno[1,2-c]pyrazol derivatives | Malate Dehydrogenase 2 (MDH2) | Docking scores correlated with in vitro inhibitory potential against the enzyme. | nih.gov |
| N1 Substituted Pyrazole derivatives | B-Raf Kinase | Identified stable interactions and a key water-mediated hydrogen bond network. | nih.gov |
Applications in Materials Science (Excluding Photochromic)
Beyond their biological activities, indenopyran derivatives possess unique physicochemical properties that make them suitable for applications in materials science.
Development as Organic Fluorophores and Laser Dyes
Indenopyran derivatives have emerged as promising candidates for use as organic fluorophores due to their inherent fluorescent properties. beilstein-journals.org Pyran-containing compounds are of particular interest for their potential in electroluminescent devices. beilstein-journals.org
A study on newly synthesized indeno[1,2-c]pyran-3-ones revealed that these compounds are blue emitters in solution. beilstein-journals.orgbeilstein-journals.org Investigation of their photophysical properties showed that different isomers exhibited significantly different fluorescence quantum yields. beilstein-journals.org When analyzed in the solid state, their fluorescence spectra showed a significant red shift and broadening of the emission band compared to their solution spectra, a phenomenon attributed to intermolecular interactions within the crystal lattice. beilstein-journals.org These tunable photoluminescence properties make indenopyrans attractive for the development of new materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications. While their use specifically as laser dyes is not widely reported, their strong fluorescence is a key characteristic required for such applications.
Utility as Optical Brighteners and Chemical Sensors
The application of indenopyran derivatives extends to the field of chemical sensing. Specifically, certain amino-spiroindenopyran derivatives have been reported to function as selective sensors for thallium(I) ions in human urine. beilstein-journals.org This indicates that the indenopyran scaffold can be functionalized to create chemosensors that exhibit a detectable response, such as a change in fluorescence or color, upon binding to a specific analyte.
While there is limited information on the use of Indeno[2,1-b]pyran derivatives as optical brighteners, their fluorescent nature suggests a potential applicability. Optical brighteners are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region, making materials appear whiter and brighter. The blue-light emitting properties of some indenopyrans align with this principle, suggesting a possible avenue for future research and development. beilstein-journals.org
Conclusion and Future Perspectives
Synthesis of Current Knowledge on Indeno[2,1-b]pyran Research
Research into the indeno[2,1-b]pyran scaffold has revealed a class of compounds with diverse and valuable properties. While specific research on the 4-phenyl-2-propyl- derivative is limited, the broader class of indenopyrans has been the subject of numerous studies. These compounds are recognized for their unique heterocyclic structure, which imparts a range of chemical and biological activities. evitachem.com
The synthesis of indenopyran derivatives is typically achieved through multi-step chemical reactions. evitachem.com Common strategies involve the cyclization of indene (B144670) derivatives with pyran precursors, often facilitated by acidic or basic catalysts. evitachem.comnih.gov The introduction of specific substituents, such as the phenyl and propyl groups in the target compound, is generally accomplished through substitution reactions. evitachem.com
The electronic properties of the indenopyran core are a key area of investigation. These properties make them promising candidates for applications in medicinal chemistry and materials science. evitachem.com For instance, their structure can facilitate interactions with biological molecules like enzymes and receptors, suggesting potential as therapeutic agents. evitachem.com In the realm of materials science, their electronic characteristics are suitable for the development of organic electronics. evitachem.com
Table 1: Summary of Key Research Findings for the Indenopyran Class
| Research Area | Key Findings | Potential Applications |
|---|---|---|
| Synthesis | Multi-step reactions, including cyclization and substitution. evitachem.comnih.gov | Development of novel derivatives with tailored properties. |
| Biological Activity | Interactions with enzymes and receptors. evitachem.com Some derivatives show potential as topoisomerase I inhibitors and for treating anemia. beilstein-journals.orgnih.gov | Lead compounds for new pharmaceuticals. evitachem.com |
| Material Science | Interesting electronic and photophysical properties. evitachem.combeilstein-journals.org | Organic electronics, fluorescent dyes, and photochromic materials. beilstein-journals.orgresearchgate.net |
Emerging Trends and Unexplored Avenues in Indenopyran Chemistry
The field of indenopyran chemistry is continually evolving, with several emerging trends pointing towards new research frontiers. One significant trend is the development of more efficient and environmentally friendly synthetic methods. One-pot reactions and the use of novel catalysts, such as copper oxide nanoparticles, are being explored to streamline the synthesis of indenopyran derivatives. tandfonline.com This approach not only improves efficiency but also aligns with the principles of green chemistry.
Another burgeoning area of research is the investigation of the photophysical properties of indenopyrans. Certain derivatives have been found to be blue emitters in solution, with their fluorescence quantum yields influenced by their isomeric form. beilstein-journals.org This opens up possibilities for their use in electroluminescent devices and as fluorescent probes. The photochromic behavior of some indenonaphthopyrans, which undergo color change upon light irradiation, is another exciting avenue with potential applications in areas like smart materials and optical data storage. researchgate.net
Furthermore, the exploration of the diradical character of indenofluorene isomers, which are structurally related to indenopyrans, suggests that there may be untapped potential in the electronic and magnetic properties of the indenopyran scaffold itself. rsc.org
Unexplored Avenues:
Systematic Structure-Activity Relationship (SAR) Studies: While various indenopyran derivatives have been synthesized, comprehensive SAR studies to systematically correlate structural modifications with biological activity and physical properties are largely lacking for the Indeno[2,1-b]pyran series.
Exploration of Diverse Isomeric Forms: Research has often focused on specific indenopyran isomers. A systematic synthesis and characterization of all possible isomers of a given substituted indenopyran could reveal novel properties.
Computational and Theoretical Studies: In-depth computational studies could provide a deeper understanding of the electronic structure, reactivity, and spectral properties of indenopyrans, guiding the design of new functional molecules.
Prospective Development of Novel Functional Materials and Biologically Active Agents Based on the Indeno[2,1-b]pyran Scaffold
The unique structural and electronic features of the Indeno[2,1-b]pyran scaffold provide a fertile ground for the development of novel functional materials and biologically active agents.
Functional Materials: The inherent fluorescence of some indenopyran derivatives makes them highly attractive for the development of organic light-emitting diodes (OLEDs). beilstein-journals.org By tuning the substituents on the indenopyran core, it may be possible to achieve a range of emission colors and improve device efficiency and stability. The photochromic properties observed in related systems also suggest the potential for creating light-sensitive materials, such as photo-switchable sensors and memory elements. researchgate.net
Biologically Active Agents: The indenopyran skeleton is considered a "privileged scaffold" in medicinal chemistry due to its presence in various biologically active compounds. nih.gov For instance, some indenopyran derivatives have been investigated for their potential as anticancer agents, acting as topoisomerase I inhibitors. beilstein-journals.orgnih.gov Others have been explored for their ability to stimulate the biosynthesis of erythropoietin, which is crucial for the treatment of anemia. beilstein-journals.org The structural similarity of the indenopyran core to naturally occurring bioactive compounds, such as nodulisporic acid and janthitrems, further underscores its potential in drug discovery. nih.gov
Future research focused on the synthesis and biological evaluation of a library of Indeno[2,1-b]pyran derivatives, including the 4-phenyl-2-propyl- variant, could lead to the discovery of new therapeutic leads for a variety of diseases.
Table 2: List of Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| Indeno[2,1-b]pyran, 4-butyl-2-phenyl- | Not available | C25H24O |
| Indeno[2,1-c]pyran-3-ones | Not available | Varies |
| 1-Oxazolonylisobenzofurans | Not available | Varies |
| Indeno[1,2-c]pyran-3-ones | Not available | Varies |
| 3,3-diphenyl-3H-naphtho[2,1-b]pyrans | Not available | C31H22O |
| β-lapachone | 4707-32-8 | C15H14O3 |
| Benzo[b]indeno-[2,1-e]pyran-10,11-diones | Not available | C17H8O3 |
| Amino-spiroindenopyran | Not available | Varies |
| 2H,9H-Indeno[1,2-f]naphtho[2,1-b]pyrans | Not available | C23H16O |
| 3H,7H-Indeno[2,1-i]naphtho[2,1-b]pyrans | Not available | C23H16O |
| Indeno[2,1-b]pyran, 2-ethyl-9-(1H-inden-2-yl)- | 62224-86-6 | C23H18O |
| Benz[d]indeno[1,2-b]pyran-5,11-diones | Not available | C17H8O3 |
| Indeno[2,1-b]pyran, 4-methyl-9-phenyl-2-(2-thienyl)- | 62095-95-8 | C23H16OS |
| 6,6′-Biindeno[1,2-b]fluorene | Not available | C38H22 |
| Indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(2-naphthalenyl)- | 62225-12-1 | C29H17ClO |
| Indeno[2,1-b]pyran, 4-methyl-2-phenyl- | 62096-45-1 | C19H14O |
| Indane-1,3-dione | 606-23-5 | C9H6O2 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis protocol for 4-phenyl-2-propyl-indeno[2,1-b]pyran to improve yield and purity?
- Methodology :
- Use a modified acid-catalyzed condensation of substituted aldehydes (e.g., phenyl derivatives) with enaminones or cyclic ketones under reflux conditions. Monitor reaction progress via TLC and purify via column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures).
- For sterically hindered derivatives, consider microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
- Key Parameters : Catalyst type (e.g., p-toluenesulfonic acid), solvent polarity, and temperature control.
Q. What spectroscopic and crystallographic techniques are critical for characterizing indeno[2,1-b]pyran derivatives?
- Methodology :
- NMR (¹H/¹³C) : Assign peaks based on substituent-induced chemical shifts; the 4-phenyl group typically appears as a multiplet in aromatic regions (δ 7.2–7.8 ppm).
- IR Spectroscopy : Confirm carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹).
- X-ray Diffraction : Resolve crystal packing and substituent orientation, particularly for assessing π-π stacking interactions of the phenyl group .
Q. How can preliminary bioactivity screening be designed for 4-phenyl-2-propyl-indeno[2,1-b]pyran derivatives?
- Methodology :
- Conduct in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate anti-proliferative effects.
- Test antimicrobial activity via agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Compare results with structurally similar compounds (e.g., 2-(4-chlorophenyl)indeno[2,1-b]pyran) to assess substituent effects on bioactivity .
Advanced Research Questions
Q. What computational strategies can predict the thermodynamic stability and reactivity of indeno[2,1-b]pyran derivatives?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and assess electron-donating/withdrawing effects of substituents.
- Use group additivity values (GAVs) to estimate enthalpies of formation (ΔHf°), resolving discrepancies between experimental and computational data for polycyclic systems .
Q. How do researchers resolve contradictions in structure-activity relationships (SAR) for indeno[2,1-b]pyran derivatives?
- Methodology :
- Systematically vary substituents (e.g., 2-propyl vs. 4-phenyl) and correlate changes with bioactivity using multivariate regression models .
- Validate hypotheses via docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases, DNA topoisomerases).
- Cross-reference with experimental data from analogs (e.g., anti-tumor activity of 2-(4-chlorophenyl)indeno[2,1-b]pyran) .
Q. What experimental approaches elucidate the role of the 2-propyl group in modulating reaction pathways for indeno[2,1-b]pyran derivatives?
- Methodology :
- Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps in multi-component reactions (e.g., domino reactions involving enaminones).
- Use HPLC-MS to track intermediates and propose mechanistic pathways for cyclization or ring-opening processes .
Key Research Gaps and Recommendations
- Synthetic Challenges : Optimize regioselectivity in multi-component reactions for unsymmetrical derivatives.
- Data Harmonization : Resolve thermochemical discrepancies using advanced calorimetry techniques (e.g., DSC).
- Biological Targets : Explore interactions with epigenetic regulators (e.g., HDACs) to expand therapeutic relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
